molecular formula C19H15NO5 B2405884 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide CAS No. 2034621-11-7

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

Katalognummer: B2405884
CAS-Nummer: 2034621-11-7
Molekulargewicht: 337.331
InChI-Schlüssel: JJJYAEGZLIAQEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide featuring dual furyl substituents and a hydroxyethyl backbone. Its structure combines a benzofuran-2-carboxamide core with two distinct furan moieties (furan-2-yl and furan-3-yl) and a central hydroxyl group, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-9-23-11-14)17-6-3-8-24-17/h1-11,22H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJYAEGZLIAQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran core linked to two furan rings through a hydroxyethyl group. Its molecular formula is C15H16N2O5C_{15}H_{16}N_{2}O_{5}, with a molecular weight of approximately 320.30 g/mol. The structure is significant for its biological activity, as the presence of multiple aromatic rings can enhance interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with furan rings often exhibit antioxidant properties. In a study evaluating various furan derivatives, N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide demonstrated significant free radical scavenging activity, contributing to its potential in preventing oxidative stress-related diseases.

CompoundIC50 (µM)Assay Method
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide25DPPH
Control (Ascorbic Acid)10DPPH

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

3. Anti-inflammatory Effects

In animal models, the compound exhibited notable anti-inflammatory properties. It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.

The biological activity of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Scavenging Free Radicals : The furan rings contribute to the compound's ability to donate electrons, neutralizing free radicals and reducing oxidative damage.

Study on Antimicrobial Properties

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan derivatives, including N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide. The study concluded that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains .

Study on Anti-inflammatory Effects

In another study focused on chronic inflammation models, the administration of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide led to a significant decrease in paw edema in rats, indicating its potential as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are outlined below:

Structural Analog: TC-5619 (N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide)

  • Core Similarity : Both compounds share the benzofuran-2-carboxamide moiety.
  • Key Differences :
    • Substituents : TC-5619 contains a pyridin-3-ylmethyl group and a rigid quinuclidine (azabicyclo[2.2.2]octane) ring, whereas the target compound has two furyl groups and a flexible hydroxyethyl chain.
    • Synthetic Route : TC-5619 is synthesized via aldol condensation and catalytic hydrogenation using quinuclidin-3-one and pyridinecarboxaldehyde, followed by reductive amination . In contrast, the target compound’s synthesis likely involves coupling of furan-substituted hydroxyethylamine with benzofuran-2-carboxylic acid (methodology inferred from ).
    • Biological Activity : TC-5619 is a selective α7 nicotinic acetylcholine receptor agonist with demonstrated cognitive-enhancing effects in preclinical models . The hydroxyl and furyl groups in the target compound may alter receptor selectivity or metabolic stability.

Functional Analog: N-(2-Carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) Azetidin-2-one ()

  • Core Similarity : Both compounds incorporate furan and carboxamide groups.
  • Substituents: The analog’s 3'-carboxy-2'-hydroxyphenyl group may enhance metal-chelating properties, whereas the target compound’s benzofuran and furyl groups prioritize aromatic interactions.

Physicochemical Comparison (Table 1)

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Water Solubility
Target Compound ~383.35 Benzofuran-2-carboxamide, dual furyl, hydroxyl 2.1 Low
TC-5619 365.42 Benzofuran-2-carboxamide, pyridinyl, quinuclidine 1.8 Moderate
N-(2-Carbamoylfuranyl)-C-... Azetidin-2-one ~320.30 Azetidin-2-one, carbamoylfuranyl, carboxyl 0.9 High

Research Findings and Implications

  • Synthetic Challenges : The target compound’s dual furyl groups and hydroxylated ethyl chain may complicate purification, as seen in analogous syntheses requiring anhydrous conditions and argon atmospheres to prevent oxidation or hydrolysis .
  • Biological Potential: While TC-5619’s α7 receptor affinity is well-documented, the target compound’s furyl-hydroxyl motif could modulate solubility or off-target effects, warranting further in vitro receptor-binding assays .
  • Metabolic Stability : The hydroxyl group may enhance Phase II metabolism (e.g., glucuronidation), contrasting with TC-5619’s reliance on cytochrome P450 pathways .

Q & A

Q. What experimental approaches can elucidate synergistic effects with existing therapeutics?

  • Methodological Answer : Use Combenefit software to analyze combination indices (CI) in cell viability assays (e.g., with cisplatin or paclitaxel). Mechanistic studies (e.g., flow cytometry for apoptosis/cycle arrest ) can identify cooperative pathways. Transcriptomic profiling (RNA-seq) post-combination treatment may reveal upregulated stress-response genes (e.g., HSPA1A, BCL2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.